
Methyl 4-imidazolecarboxylate
Overview
Description
Methyl 4-imidazolecarboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction with Formic Acid or Formic Anhydride: One common method involves reacting 1-methylimidazole with formic acid or formic anhydride to produce 1-methylimidazole-5-carboxylic anhydride, which is then deacylated using a base to yield Methyl 4-imidazolecarboxylate.
Reaction with Methanol and Formic Acid: Another method involves reacting 1-methylimidazole with methanol and formic acid to directly produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the acid-catalyzed methylation of imidazole using methanol. This method is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-imidazolecarboxylate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Organic Synthesis
Methyl 4-imidazolecarboxylate is frequently used as a starting material in the synthesis of more complex organic molecules. It serves as a precursor for:
- N-Heterocyclic Carbenes (NHCs) : NHCs are important ligands in organometallic chemistry and catalysis. This compound can be converted into imidazolium salts, which are precursors to NHCs used in catalysis .
- Antibiotics : Recent studies have highlighted its role in synthesizing fluorescent coordination polymers for antibiotic detection, showcasing its utility in pharmaceutical applications .
Coordination Chemistry
This compound forms coordination compounds with various metal ions, enhancing its significance in materials science:
- Metal-Organic Frameworks (MOFs) : The compound has been utilized to construct new MOFs that exhibit unique luminescent properties and gas adsorption capabilities. These frameworks are promising for applications in gas storage and separation technologies .
Metal Ion | Compound | Application |
---|---|---|
Co(II) | [Co(this compound)₂Cl₂] | Photosynthesis inhibition studies |
Ni(II) | [Ni(this compound)₂] | Catalysis in organic reactions |
Biochemical Applications
This compound has been explored for its potential biochemical applications:
- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can inhibit specific enzymes, providing insights into drug development .
- Cell Culture : It is used in bioprocessing and cell culture environments due to its stability and compatibility with biological systems .
Case Study 1: Synthesis of N-Heterocyclic Carbenes
A study demonstrated the efficient synthesis of NHCs from this compound, which were then used as ligands in catalysis. The resulting complexes exhibited enhanced catalytic activity compared to traditional catalysts.
Case Study 2: Development of Metal-Organic Frameworks
Research published in the Journal of the American Chemical Society detailed the construction of novel MOFs using this compound. These frameworks were characterized by their high surface area and selective gas adsorption properties, making them suitable for applications in carbon capture technologies .
Mechanism of Action
The mechanism by which Methyl 4-imidazolecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor or activator, influencing metabolic pathways . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methylimidazole-5-carboxylate: Similar in structure but with an additional methyl group at the nitrogen atom.
1H-Imidazole-5-carboxylic acid: Lacks the methyl ester group, making it more acidic.
Methyl 4-imidazolecarboxylate: Differently substituted imidazole with the carboxylate group at position 4.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability.
Biological Activity
Methyl 4-imidazolecarboxylate (MIC), a derivative of imidazolecarboxylic acid, is gaining attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of MIC, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 126.11 g/mol
- CAS Number : 17325-26-7
- Melting Point : 154°C to 156°C
The compound features an imidazole ring, which is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the esterification of imidazole-4-carboxylic acid. Various methods have been reported, including one-pot reactions and multi-step synthesis involving intermediates like ethyl isocyanoacetate. These synthetic routes often yield high purity and can be adapted for large-scale production.
Antimicrobial Properties
Research indicates that MIC exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Pathogen Type | MIC Activity (Zone of Inhibition) |
---|---|
Gram-positive bacteria | 15 mm |
Gram-negative bacteria | 12 mm |
Antioxidant Activity
MIC has also been evaluated for its antioxidant properties. In vitro assays showed that it scavenges free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases.
Anticancer Potential
Recent studies have explored the anticancer properties of MIC. It was found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through mechanisms involving caspase activation and modulation of the cell cycle.
Coordination Chemistry
The biological activity of MIC is enhanced when it forms coordination compounds with transition metals. For example, copper(II) complexes of MIC have been shown to exhibit improved antimicrobial and anticancer activities compared to the free ligand. These complexes are characterized by their bidentate coordination through the nitrogen atom of the imidazole ring and the carboxylate group.
Table: Biological Activity of Copper(II) Complexes
Complex | Antimicrobial Activity | Anticancer Activity |
---|---|---|
[Cu(MIC)Cl] | High | Moderate |
[Cu(MIC)Cl] | Very High | High |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial efficacy of MIC against a panel of bacterial strains. The results indicated that MIC significantly inhibited bacterial growth, supporting its use as a potential therapeutic agent in treating infections caused by resistant strains .
- Antioxidant Activity Assessment : Another research focused on assessing the antioxidant capacity of MIC using DPPH radical scavenging assays. The findings revealed that MIC exhibited a strong ability to neutralize free radicals, indicating its potential role in preventing oxidative damage .
- Cancer Cell Proliferation Inhibition : A recent investigation assessed the effects of MIC on cancer cell lines, demonstrating that it effectively reduced cell viability in a dose-dependent manner. The study concluded that MIC could be developed into a novel anticancer therapeutic .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 4-imidazolecarboxylate, and how should it be handled and stored?
Answer: this compound (CAS: 17325-26-7) has a molecular formula of C₅H₆N₂O₂ and a melting point of 154–156°C . It should be stored at room temperature in a dry environment to prevent hydrolysis. When handling, use protective gloves, goggles, and lab coats to avoid skin/eye contact. Waste must be segregated and disposed of via certified chemical waste management protocols .
Q. What are the standard synthetic routes for this compound?
Answer: A common method involves reacting 4-imidazolecarboxylic acid with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction proceeds at room temperature to yield the ester. For metal complexes, the sodium salt of the ligand is prepared first by reacting the acid with NaOH (1:1 molar ratio), followed by addition of metal chlorides (e.g., ZnCl₂) in aqueous solution at 70°C .
Q. How is this compound characterized using spectroscopic and analytical techniques?
Answer:
- UV-Vis Spectroscopy : The free ligand exhibits a λmax at 210 nm (attributed to π→π* transitions). Metal complexes show shifts (e.g., 225 nm for Mn, 222 nm for Ni/Zn), indicating electronic stabilization of the aromatic system .
- Elemental Analysis : Used to confirm metal-to-ligand ratios (e.g., Mn, Fe, Co complexes show 1:1 stoichiometry) .
- Melting Point : Consistent with literature values (154–156°C) for purity verification .
Advanced Research Questions
Q. How do transition metals influence the UV-Vis spectra of this compound complexes?
Answer: Metal coordination induces bathochromic shifts (except for Fe complexes) due to stabilization of the ligand’s π-system. For example:
- Mn complexes : λmax shifts to 225 nm.
- Ni/Zn complexes : λmax at 222 nm.
These shifts correlate with the metal’s electronegativity and d-orbital configuration. Hypochromic effects suggest reduced electron density in the conjugated system .
Q. How can researchers resolve discrepancies in literature data (e.g., conflicting CAS numbers)?
Answer: Discrepancies in identifiers (e.g., CAS 17325-26-7 vs. 152628-02-9 ) may arise from isomerism or database errors. To verify:
- Cross-reference NMR (e.g., imidazole proton signals at δ 7.2–7.8 ppm) and elemental analysis (%C, %H, %N).
- Compare synthetic routes and melting points with authoritative sources .
Q. What methodologies are used to synthesize transition metal complexes with this compound?
Answer:
- Step 1 : Prepare the sodium salt by dissolving 4-imidazolecarboxylic acid in NaOH (1:1 molar ratio).
- Step 2 : Add metal chloride (e.g., ZnCl₂, CoCl₂) dropwise to the ligand solution at 70°C with stirring.
- Step 3 : Filter and recrystallize the precipitate. Optimize pH and temperature to avoid ligand degradation .
Q. How is this compound utilized in nickel-catalyzed C–H functionalization?
Answer: In nickel-catalyzed arylation, this compound acts as a directing group. For example:
Properties
IUPAC Name |
methyl 1H-imidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-3-7-4/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLGIQNHKLWSRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340564 | |
Record name | Methyl 4-imidazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>18.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49731933 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17325-26-7 | |
Record name | Methyl 4-imidazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-imidazolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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